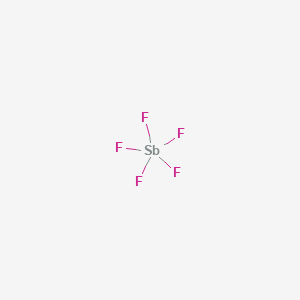

Pentafluorure d'antimoine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Antimony pentafluoride appears as a colorless, oily liquid. Fumes irritate the eyes and mucous membranes. Toxic. Corrosive to metals and tissue. Extremely dangerous to tissue; its burns may be followed by gangrene. Only shipped in cylinders. Under prolonged exposure to heat cylinders may violently rupture and rocket. Used to make other chemicals as well as a catalyst in the manufacture of other chemicals.

Applications De Recherche Scientifique

Fluoruration des composés organiques

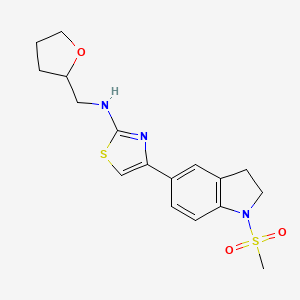

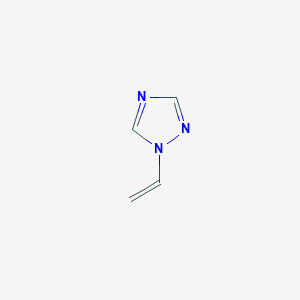

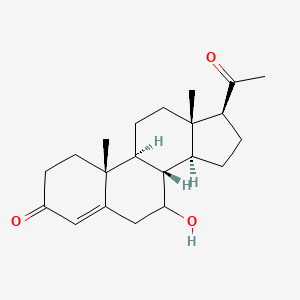

Le pentafluorure d'antimoine est principalement utilisé dans la fluoruration des composés organiques {svg_1}. C'est un acide de Lewis fort qui réagit avec les composés organiques, ce qui en fait un acteur clé dans ce processus {svg_2}.

Création de superacides

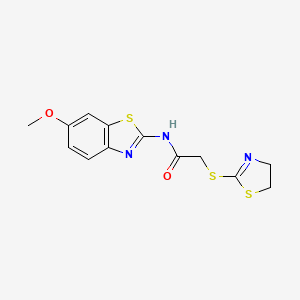

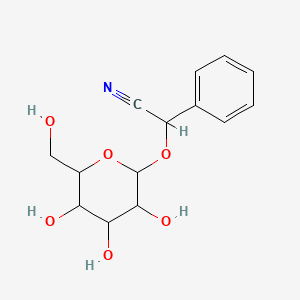

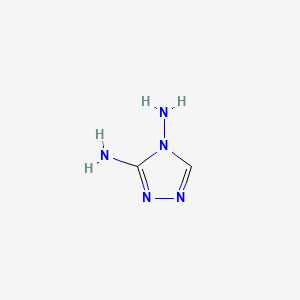

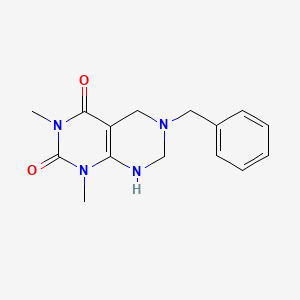

Le this compound est utilisé dans la création de superacides {svg_3}. Combiné à l'acide fluorosulfurique (HSO3F), il forme un mélange connu sous le nom d'"acide magique", qui est un superacide {svg_4}. Ce mélange est capable de protoner et de dissoudre presque tous les composés organiques {svg_5}.

Catalyse

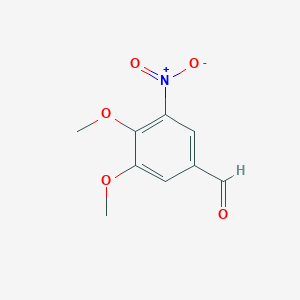

Le this compound est utilisé comme catalyseur dans divers procédés industriels {svg_6}. Sa capacité à protoner et à dissoudre presque tous les composés organiques en fait un catalyseur précieux dans ces procédés {svg_7}.

Hydrofluoruration

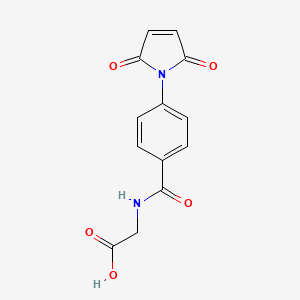

Ce composé est également utilisé dans l'hydrofluoruration, un processus qui implique l'ajout de fluorure d'hydrogène à un composé {svg_8}.

Recherche sur les carbocations

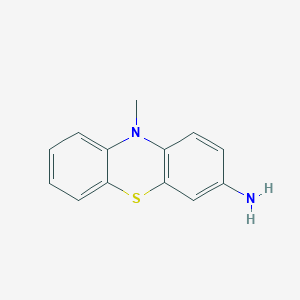

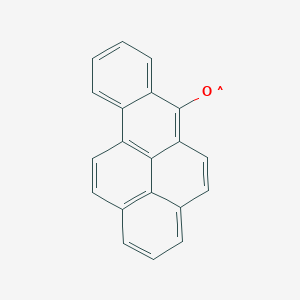

Le this compound a été utilisé dans la recherche sur les carbocations {svg_9}. Dans les années 1960, les chimistes ont utilisé un mélange de HSO3F et de SbF5 pour extraire des groupes hydrure de composés organiques, conduisant à la formation de cations tert-butyle stables {svg_10}.

Production de fluor

Le this compound a été utilisé dans la première réaction qui utilisait des fluorures pour produire du fluor {svg_11}. Cela souligne son importance dans l'histoire de la recherche chimique et sa pertinence continue dans le domaine de la production de fluor {svg_12}.

Recherche sur les liquides associés

Le this compound est un liquide fortement associé dans des conditions ambiantes {svg_13}. Il a fait l'objet d'études de dynamique moléculaire ab initio pour étudier sa structure {svg_14}.

Production de métaux

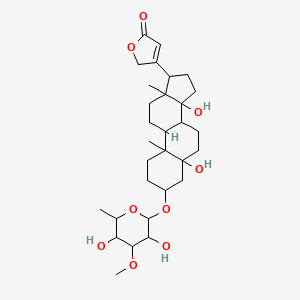

Le this compound est utilisé dans la production de métaux, en particulier dans les applications sensibles à l'oxygène {svg_15}. Il sert de source d'antimoine insoluble dans l'eau {svg_16}.

Mécanisme D'action

Target of Action

Antimony pentafluoride (SbF5) is a strong Lewis acid . It is known for its ability to react with almost all known compounds . Its primary targets are organic compounds, which it can protonate and dissolve .

Mode of Action

Antimony pentafluoride interacts with its targets by acting as a strong Lewis acid . It can protonate and dissolve almost all organic compounds . This strong Lewis acid is notable for its ability to react violently with water, attack the skin and eyes, and corrode metals .

Biochemical Pathways

It is known that sbf5 can oxidize oxygen in the presence of fluorine . It can also make very strong acids when mixed with hydrogen fluoride .

Pharmacokinetics

It is known that sbf5 is extremely toxic, corrosive, and hazardous to health . It releases hydrofluoric acid upon contact with water and biological tissues .

Result of Action

The result of antimony pentafluoride’s action is the formation of strong acids when mixed with hydrogen fluoride . It can also cause severe burns upon contact with eyes or skin . It is extremely toxic and can be lethal .

Action Environment

Antimony pentafluoride is reactive in various environments. It reacts violently with water to form poisonous hydrogen fluoride fumes . If confined and wet, it can cause an explosion . It may cause fire in contact with combustible material . It is also known to be highly reactive in air, forming small amounts of hydrogen fluoride . Therefore, the environment significantly influences the compound’s action, efficacy, and stability.

Propriétés

| { "Design of the Synthesis Pathway": "Antimony pentafluoride can be synthesized by reacting antimony trifluoride with fluorine gas in the presence of a catalyst.", "Starting Materials": ["Antimony trifluoride", "Fluorine gas"], "Reaction": [ "Step 1: Antimony trifluoride is placed in a reaction vessel.", "Step 2: Fluorine gas is introduced into the reaction vessel in the presence of a catalyst such as iron or nickel.", "Step 3: The reaction mixture is heated to a temperature of around 200-300°C and allowed to react for several hours.", "Step 4: Antimony pentafluoride is formed as a white solid and can be collected by filtration or sublimation." ] } | |

Numéro CAS |

7783-70-2 |

Formule moléculaire |

F5Sb |

Poids moléculaire |

216.752 g/mol |

Nom IUPAC |

antimony(5+);pentafluoride |

InChI |

InChI=1S/5FH.Sb/h5*1H;/q;;;;;+5/p-5 |

Clé InChI |

VBVBHWZYQGJZLR-UHFFFAOYSA-I |

SMILES |

F[Sb](F)(F)(F)F |

SMILES canonique |

[F-].[F-].[F-].[F-].[F-].[Sb+5] |

Point d'ébullition |

286 °F at 760 mm Hg (EPA, 1998) 141 °C |

Color/Form |

Hygroscopic, moderately viscous liquid Hygroscopic, viscous liquid Oily, colorless liquid |

Densité |

3.097 at 78.44 °F (EPA, 1998) 3.10 g/cu cm Relative density (water = 1): 3.00 |

melting_point |

47 °F (EPA, 1998) 8.3 °C |

| 7783-70-2 | |

Description physique |

Antimony pentafluoride appears as a colorless, oily liquid. Fumes irritate the eyes and mucous membranes. Toxic. Corrosive to metals and tissue. Extremely dangerous to tissue; its burns may be followed by gangrene. Only shipped in cylinders. Under prolonged exposure to heat cylinders may violently rupture and rocket. Used to make other chemicals as well as a catalyst in the manufacture of other chemicals. OILY COLOURLESS HYGROSCOPIC LIQUID WITH PUNGENT ODOUR. |

Pictogrammes |

Corrosive; Irritant; Environmental Hazard |

Durée de conservation |

Stable under recommended storage conditions. |

Solubilité |

Reacts violently with water Soluble in water and potassium fluoride Soluble in potassium fluoride (KF), liquid sulfur dioxide Solubility in water: reaction |

Synonymes |

antimony pentafluoride SbF5 cpd |

Pression de vapeur |

Vapor pressure, kPa at 25 °C: 1.33 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-imino-N,13-dimethyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B1205238.png)